Defluoro Hydroxy AM-694
Description
Contextualization within Synthetic Cannabinoid Metabolite Research
The study of synthetic cannabinoid (SC) metabolites is a rapidly expanding field within forensic and clinical toxicology. researchgate.netnih.gov SCs are often extensively metabolized in the body, meaning the parent compound may be undetectable in biological samples like urine shortly after consumption. researchgate.netljmu.ac.uk Consequently, identifying the major metabolites is essential to prove intake. researchgate.netnih.gov The continuous emergence of new SCs with diverse chemical structures presents an ongoing challenge, necessitating constant updates to analytical detection methods through the study of their metabolic pathways. ljmu.ac.uk Research into compounds like Defluoro Hydroxy AM-694 is fundamental to this effort, providing the necessary reference markers for accurate toxicological screening. researchgate.net
Role of this compound as a Metabolite of Related Compounds (e.g., AM-694)
This compound is a phase I metabolite of the synthetic cannabinoid AM-694. caymanchem.comsoft-tox.org Its formation is a result of a key metabolic process known as oxidative defluorination, where the fluorine atom on the N-(5-fluoropentyl) chain of AM-694 is replaced by a hydroxyl group. researchgate.netljmu.ac.ukacs.org
Studies using human liver microsomes have identified oxidative defluorination as one of the main metabolic pathways for AM-694. researchgate.netacs.org In-vivo research, including controlled self-administration experiments, has confirmed that this biotransformation occurs in humans, leading to the excretion of defluorinated and hydroxylated metabolites in urine. ljmu.ac.uksoft-tox.org The process of hydrolytic defluorination is considered a major route in the metabolism of AM-694. soft-tox.org
| Major In Vitro Phase I Metabolites of AM-694 | Metabolic Reaction |
| Ma5 | Oxidative defluorination |
| Ma7 | Monohydroxylation of the fluoropentyl chain |
| Ma4 | Oxidative defluorination to a carboxylic acid |
| Ma3 | N-dealkylation |
| Ma10 | Dihydroxylation |
| Ma9 | Carbonylation |
Data sourced from reference acs.org.
Academic Significance of this compound in Forensic and Pharmaceutical Sciences
The primary significance of this compound lies in forensic science. As a major metabolite of AM-694, its detection in urine is a reliable way to confirm the consumption of its parent compound, which itself may no longer be present. soft-tox.orgresearchgate.netebi.ac.uk Forensic toxicologists rely on the identification of such metabolites to provide definitive evidence of drug use in clinical or post-mortem cases. researchgate.netunifi.it The synthesis and characterization of this compound as a reference standard are therefore crucial for the validation of analytical methods, such as those using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netebi.ac.uk
In pharmaceutical sciences, the study of metabolites like this compound contributes to a broader understanding of drug metabolism. Investigating the biotransformation of synthetic compounds, including processes like oxidative defluorination, provides valuable insights for drug design and development, particularly concerning metabolic stability and potential drug-drug interactions. nih.gov
Overview of Research Trajectories for this compound
Current and future research involving this compound is focused on refining analytical techniques for its detection and for the broader class of synthetic cannabinoids. A key trajectory involves identifying specific metabolites that can unambiguously distinguish between the intake of fluorinated SCs and their non-fluorinated analogs. acs.orgresearchgate.net For example, while this compound indicates metabolism of a fluorinated compound, other metabolites that retain the fluoropentyl side chain are considered important markers to specifically identify AM-694 consumption versus that of its non-fluorinated counterpart, AM-679. acs.org
Further research aims to comprehensively map the metabolic pathways of new and existing SCs using advanced analytical instrumentation like high-resolution mass spectrometry. researchgate.netnih.gov These efforts will continue to identify and characterize novel metabolites, improving the accuracy and scope of toxicological analyses in response to the ever-changing landscape of new psychoactive substances. ljmu.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-(5-hydroxypentyl)indol-3-yl]-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20INO2/c21-18-10-4-2-9-16(18)20(24)17-14-22(12-6-1-7-13-23)19-11-5-3-8-15(17)19/h2-5,8-11,14,23H,1,6-7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKXCGVBVVLGAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCCCCO)C(=O)C3=CC=CC=C3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017720 | |
| Record name | AM694 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335160-94-6 | |
| Record name | AM694 N-(5-hydroxypentyl) metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901017720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Chemical Nature of Defluoro Hydroxy Am 694
Elucidation of Molecular Structure Post-Biotransformation
The molecular structure of Defluoro Hydroxy AM-694 has been elucidated through metabolic studies of its parent compound, AM-694. Research has shown that when AM-694 is metabolized in the body, it undergoes biotransformation. acs.orgnih.gov The primary metabolic pathway identified is hydrolytic or oxidative defluorination. soft-tox.orgacs.orgresearchgate.netresearchgate.net This enzymatic process involves the cleavage of the carbon-fluorine bond on the N-pentyl side chain and its replacement with a hydroxyl group, yielding the N-(5-hydroxypentyl) metabolite, this compound. soft-tox.orgacs.orgresearchgate.net
The identification of this compound as a metabolite has been confirmed in multiple studies using various biological samples. In vitro experiments with human liver microsomes have successfully identified this compound as a product of phase I metabolism. acs.orgacs.orgnih.gov Furthermore, analyses of human urine samples from individuals who have consumed AM-694 have confirmed the presence of this defluorinated metabolite in vivo. nih.govresearchgate.netnih.gov In these studies, this compound is often referred to as the "defluorinated metabolite" or the "hydrolytic defluorination metabolite". soft-tox.orgnih.gov
Isomeric Considerations of this compound
Isomerism in the context of AM-694 metabolites is an important consideration for accurate identification. This compound specifically refers to the isomer where the hydroxyl group is located at the 5th position (the terminal carbon) of the pentyl chain.
However, metabolic studies of AM-694 have revealed that hydroxylation can occur at other positions along the N-alkyl chain, leading to the formation of positional isomers. soft-tox.orgacs.org For instance, research has identified a monohydroxylated metabolite of AM-694 where the hydroxyl group is located at the 4th position of the pentyl chain, known as the N-(4-hydroxypentyl) metabolite. nih.gov The existence of these various hydroxylated isomers necessitates precise analytical methods to distinguish between them in forensic and clinical settings. nih.gov
Regarding stereoisomerism, the specific biotransformation that produces this compound by replacing fluorine with a hydroxyl group occurs on a primary carbon (C-5). This process does not create a new chiral center, and therefore, enantiomeric or diastereomeric forms of this compound are not generated through this pathway.
Spectroscopic Characterization Methodologies (e.g., Mass Spectrometry, Nuclear Magnetic Resonance)
The definitive identification and structural characterization of this compound, particularly in complex biological matrices, rely on advanced spectroscopic techniques. The primary methods cited in research literature are mass spectrometry (MS) coupled with liquid chromatography (LC). acs.orgresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most widely used technique for identifying AM-694 metabolites. researchgate.net High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide the high sensitivity and specificity needed for structural elucidation. researchgate.netacs.orgnih.gov In analyses, this compound is typically detected as its protonated molecule [M+H]⁺. One study reported the detection of the "defluorinated metabolite" with a mass-to-charge ratio (m/z) of 434. nih.gov Fragmentation patterns are used to confirm the structure. For the parent compound, AM-694, characteristic fragment ions include m/z 230.9291, corresponding to the 2-iodobenzoyl moiety, and m/z 144.0438, which results from the cleavage of the N-alkyl chain and the iodobenzoyl group. acs.org These fragmentation patterns of the core structure are crucial for identifying related metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been utilized for the analysis of AM-694 and its metabolites, providing an alternative to LC-based methods. soft-tox.orgresearchgate.net
Nuclear Magnetic Resonance (NMR): While metabolic studies heavily rely on MS data for identification, NMR spectroscopy is a standard technique used for the unambiguous structural confirmation of synthesized reference standards of this compound. vulcanchem.com NMR provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for a complete structural map of the molecule.
Table 2: Mass Spectrometry Data for AM-694 and its Defluorinated Metabolite
| Compound | Ion | Mass-to-Charge Ratio (m/z) | Description | Source(s) |
|---|---|---|---|---|
| AM-694 (Parent) | [M+H]⁺ | 436 | Protonated parent molecule | nih.gov |
| AM-694 (Parent) | [Fragment]⁺ | 230.9291 | Fragment ion (2-iodobenzoyl) | acs.org |
| This compound | [M+H]⁺ | 434 | Protonated metabolite | nih.gov |
Pharmacological Investigations of Defluoro Hydroxy Am 694
In Vitro Receptor Binding Affinity Profiling
Comprehensive data on the binding kinetics of Defluoro Hydroxy AM-694 at cannabinoid receptors is not available in published scientific studies.
Specific binding affinity values (such as Kᵢ) for this compound at the CB1 receptor have not been reported in the reviewed literature.
Similarly, the binding affinity of this compound for the CB2 receptor has not been publicly documented.
Cannabinoid Receptor 1 (CB1) Binding Kinetics
In Vitro Receptor Agonist Activity Assessment
The potency and efficacy of this compound as an agonist at cannabinoid receptors have not been detailed in available research.
There is no published data, such as EC₅₀ or Eₘₐₓ values, to quantify the agonist activity of this compound at the CB1 receptor.
The potency and efficacy of this compound at the CB2 receptor remain uncharacterized in the scientific literature.
CB1 Receptor Activation Potency and Efficacy
Comparative Pharmacological Activity with Parent Compounds and Related Analogues
The parent compound, AM-694, is a well-documented potent and selective agonist for the CB1 receptor. It exhibits a high binding affinity with a reported Kᵢ value of 0.08 nM for the CB1 receptor and 1.44 nM for the CB2 receptor. The structural modification in this compound, specifically the introduction of a hydroxyl group, is likely to influence its pharmacological profile relative to AM-694. This hydroxyl group could potentially alter the compound's polarity and its ability to form hydrogen bonds, which may, in turn, affect its binding affinity and functional activity at the cannabinoid receptors. However, without empirical data, any statements on the comparative pharmacology of this compound would be speculative.
Due to the absence of specific research findings for this compound, a data table for its pharmacological properties cannot be generated at this time.
Metabolic Pathways Leading to Defluoro Hydroxy Am 694
In Vitro Biotransformation Studies Utilizing Hepatic Systems
In vitro models that replicate the metabolic environment of the liver are indispensable tools for predicting and characterizing the metabolic pathways of xenobiotics. For AM-694, hepatic systems, especially those derived from human sources, have been central to identifying the key enzymatic reactions it undergoes. These systems allow for a controlled examination of both Phase I and Phase II metabolic transformations.
Human liver microsomes (HLMs) are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily. Studies using HLMs have been instrumental in profiling the metabolism of AM-694. nih.govacs.org These investigations have successfully identified and structurally elucidated various metabolites, revealing a sequence of reactions that lead to the formation of Defluoro Hydroxy AM-694. nih.gov
Phase I metabolism of AM-694 involves a series of functionalization reactions that introduce or expose polar functional groups on the parent molecule. In HLM incubations, AM-694 undergoes several key transformations, including oxidative defluorination, hydroxylation, and further oxidation to a carboxylic acid. nih.govwikipedia.org
Human Liver Microsome (HLM) Investigations
Identification of Phase I Enzymatic Transformations
Oxidative Defluorination Mechanisms
Research based on HLM systems has consistently identified oxidative defluorination as the main metabolic pathway for AM-694. nih.govacs.orgresearchgate.netcore.ac.uk This crucial initial step involves the enzymatic removal of the fluorine atom from the N-(5-fluoropentyl) side chain. researchgate.net This biotransformation is significant as it confirms that oxidative defluorination occurs during the metabolism of fluorinated synthetic cannabinoids in humans. researchgate.net The process results in the substitution of the fluorine atom with a hydroxyl group, yielding a key intermediate, N-(5-hydroxypentyl) indole, which is a core component of the "this compound" metabolite. nih.gov
Hydroxylation Site-Specific Analysis
Following the initial defluorination, hydroxylation represents a primary route of metabolism. mdpi.com For AM-694, monohydroxylation specifically on the N-alkyl chain is a noted pathway. wikipedia.org The oxidative defluorination process itself results in hydroxylation at the terminal carbon of the pentyl chain. nih.gov Hydroxylation is one of the most common metabolic pathways for synthetic cannabinoids, occurring at various positions on the molecule to increase its polarity. mdpi.com In the context of forming this compound, the key site of hydroxylation is the terminal position of the N-pentyl chain, which occurs as a direct consequence of the defluorination reaction.
Subsequent Oxidations to Carboxylic Acid Formation
The primary alcohol group introduced via oxidative defluorination and hydroxylation can undergo further oxidation. This subsequent enzymatic reaction converts the terminal hydroxyl group on the N-pentyl chain into a carboxylic acid. wikipedia.orgnih.gov This leads to the formation of the AM-694 N-pentanoic acid metabolite. researchgate.net This two-step process, involving initial hydroxylation followed by oxidation to a carboxylic acid, is a common metabolic sequence for many synthetic cannabinoids with alkyl side chains. nih.gov
Table 1: Phase I Metabolic Transformations of AM-694 in Human Liver Microsomes This table is interactive. You can sort and filter the data.
| Metabolite | Enzymatic Reaction | Chemical Modification |
|---|---|---|
| Defluoro-hydroxy-AM-694 | Oxidative Defluorination / Hydroxylation | Replacement of the fluorine atom on the N-pentyl chain with a hydroxyl (-OH) group. |
Phase II metabolism involves the conjugation of the Phase I metabolites with endogenous molecules to further increase their water solubility and facilitate excretion. scholaris.cakau.edu.sa For synthetic cannabinoids and their metabolites, glucuronidation is a major and the most prevalent Phase II conjugation reaction observed in HLM studies. mdpi.comnih.gov The hydroxyl group on the this compound metabolite, formed during Phase I, serves as a prime site for conjugation with glucuronic acid. nih.govnih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes and results in the formation of a glucuronide conjugate, a highly polar metabolite readily eliminated from the body. nih.govnih.govsrlf.org
Table 2: Phase II Conjugation of AM-694 Metabolites This table is interactive. You can sort and filter the data.
| Substrate Metabolite | Conjugation Reaction | Enzyme System | Resulting Conjugate |
|---|
Table 3: List of Compounds
| Compound Name |
|---|
| AM-694 |
| This compound |
| AM-694 N-pentanoic acid |
Human Hepatocyte Incubation Studies
The investigation of metabolic pathways in a controlled laboratory setting is fundamental to understanding the biotransformation of xenobiotics. In vitro models, particularly those using human liver preparations, are invaluable for predicting the metabolic fate of compounds in humans. Human hepatocytes are considered a superior model as they contain a full complement of both Phase I and Phase II metabolic enzymes, closely mimicking the environment of the in vivo liver. nih.gov
Comprehensive Metabolite Profiling Leading to this compound
Studies utilizing human liver microsomes (HLM) have been instrumental in elucidating the Phase I metabolic profile of AM-694, the precursor to this compound. researchgate.netacs.org The primary metabolic pathway identified for AM-694 is oxidative defluorination. researchgate.netacs.orgnih.gov This process involves the replacement of the fluorine atom on the N-pentyl chain with a hydroxyl group, which is a crucial step toward forming the titular compound.
In addition to oxidative defluorination, several other significant metabolic reactions have been identified. Monohydroxylation of the fluoropentyl chain is another abundant transformation, alongside the formation of a carboxylated metabolite (oxidative defluorination to COOH). acs.org The formation of this compound is understood to occur through a combination of these pathways, specifically hydrolytic defluorination combined with monohydroxylation of the N-alkyl chain. ebi.ac.uksoft-tox.org
Research employing liquid chromatography-high resolution mass spectrometry has identified numerous metabolites of AM-694 in HLM incubations. The table below, based on findings from such studies, details the key Phase I metabolites detected. acs.org
Table 1: Phase I Metabolites of AM-694 Identified in Human Liver Microsome Incubations Data sourced from Nisco et al. (2020) acs.org
| Metabolite ID | Metabolic Reaction | Relative Abundance |
|---|---|---|
| Ma5 | Oxidative defluorination | High |
| Ma7 | Monohydroxylation (fluoropentyl chain) | High |
| Ma4 | Oxidative defluorination to COOH | High |
| Ma3 | N-dealkylation | Present |
| Ma10 | Dihydroxylation | Present |
| Ma9 | Carbonylation | Present |
Assessment of Metabolic Stability of Precursor Compounds
While specific pharmacokinetic values for AM-694's metabolic stability from human hepatocyte studies are not extensively detailed in the available literature, the broader class of synthetic cannabinoids is known to undergo rapid and extensive metabolism. researchgate.netnih.gov For instance, studies on other novel synthetic cannabinoids have demonstrated short half-lives in human liver microsomes, often on the order of minutes. researchgate.net This rapid biotransformation underscores why the parent compound is often undetectable in biological samples, making the identification of stable metabolites like this compound critical for confirming exposure. soft-tox.org
In Vivo Metabolic Profiling of Precursor Compounds Yielding this compound
In vivo studies, primarily through the analysis of human biological samples, provide confirmation of the metabolic pathways suggested by in vitro experiments. These studies are essential for identifying the most abundant and persistent metabolites excreted from the body.
Detection and Identification in Biological Excreta
The analysis of human urine samples has been a cornerstone of in vivo metabolic profiling for AM-694. In case reports and clinical casework, metabolites of AM-694 have been successfully identified in urine, while the parent compound often remains undetected. soft-tox.orgnih.gov Specifically, a defluorinated metabolite with a mass-to-charge ratio (m/z) of 434 has been qualitatively identified in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ebi.ac.uknih.gov Further studies involving the analysis of urine from individuals with confirmed exposure to AM-694 have solidified these findings, identifying six different metabolites. soft-tox.org These were proposed to be products of hydrolytic defluorination, carboxylation, monohydroxylation of the N-alkyl chain, and, notably, a combination of hydrolytic defluorination with monohydroxylation. ebi.ac.uksoft-tox.org
Contribution of Specific Metabolic Pathways in Vivo
The in vivo data confirms that the substitution of the fluorine atom is a major metabolic reaction for synthetic cannabinoids that carry an N-(5-fluoropentyl) chain, such as AM-694. nih.gov Oxidative defluorination, leading to a hydroxylated pentyl chain, is therefore a key in vivo pathway. nih.gov Alongside defluorination, monohydroxylation and dihydroxylation at various positions on the molecule are among the most prevalent metabolic transformations detected in human urine samples. nih.gov The combination of these reactions results in the formation of various hydroxylated and defluorinated metabolites, including this compound.
Table 2: Major In Vivo Phase I Metabolic Pathways for AM-694 Identified in Human Urine Data sourced from Hutter et al. (2018) and Bertol et al. (2015). nih.govnih.gov
| Metabolic Pathway | Resulting Metabolite Type | Significance |
|---|---|---|
| Hydrolytic/Oxidative Defluorination | Defluorinated Metabolite | Major |
| Monohydroxylation | Monohydroxylated Metabolite | Major |
| Dihydroxylation | Dihydroxylated Metabolite | Abundant |
| Carboxylation | N-pentanoic acid Metabolite | Abundant |
| Defluorination + Hydroxylation | Defluoro Hydroxy Metabolite | Confirmed |
Comparison of In Vitro and In Vivo Metabolic Route Observations
A comparison between the in vitro and in vivo findings reveals a strong correlation in the identified metabolic pathways for AM-694. The primary pathway of oxidative defluorination observed in human liver microsome studies is directly supported by the consistent detection of defluorinated metabolites in human urine samples from multiple in vivo reports. acs.org The metabolite patterns and their mass spectral fragment ions showed no significant differences between the in vitro and in vivo analyses. acs.org
This consistency confirms that in vitro models using human liver preparations are highly predictive of the metabolic fate of AM-694 in humans. While the fundamental metabolic reactions are consistent, minor differences in the relative abundance of certain metabolites can be expected. acs.org Such variations are attributable to the complexities of in vivo pharmacokinetics, including absorption, distribution, and the involvement of Phase II conjugation reactions, which are more comprehensively represented in a whole-organism system compared to an in vitro incubation. acs.org
Enzymatic Systems Governing Defluoro Hydroxylation
The transformation of AM-694 into its defluorinated and hydroxylated metabolite is predominantly governed by Phase I metabolic reactions. These reactions are primarily catalyzed by a superfamily of enzymes known for their role in drug metabolism.
Role of Cytochrome P450 (CYP450) Isoenzymes
The Cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases is central to the oxidative metabolism of a vast array of xenobiotics, including synthetic cannabinoids. researchgate.netmdpi.com These enzymes are primarily located in the liver and are responsible for catalyzing reactions such as hydroxylation and oxidation. researchgate.netmdpi.com In the context of AM-694, CYP450 isoenzymes are the principal drivers of the defluorination and hydroxylation reactions.
Research into the metabolism of fluorinated synthetic cannabinoids consistently points to the significant role of CYP450 enzymes. core.ac.ukpnas.org While direct studies on AM-694 are limited, inferences can be drawn from the metabolism of structurally similar compounds. For many synthetic cannabinoids, CYP3A4 has been identified as a major contributor to their oxidative metabolism, with other isoenzymes such as CYP2C9 and CYP1A2 also playing a role. core.ac.uk For instance, studies on the synthetic cannabinoid JWH-018 and its fluorinated analog AM-2201 have implicated CYP2C9 and CYP1A2 as the primary enzymes in their oxidation. core.ac.uk
The process of oxidative defluorination is a recognized metabolic pathway for synthetic cannabinoids containing a fluoropentyl chain, such as AM-694. scispace.comfrontiersin.org This reaction involves the removal of a fluorine atom and its replacement with a hydroxyl group, a transformation catalyzed by CYP450 enzymes. wvu.edu Concurrently, hydroxylation can occur at various positions on the N-alkyl chain, another metabolic route mediated by the CYP450 system. researchgate.netresearchgate.net The formation of this compound is the result of both of these enzymatic processes occurring.
The table below summarizes the key CYP450 isoenzymes and their established roles in the metabolism of synthetic cannabinoids, which are likely analogous to the metabolism of AM-694.
| CYP450 Isoenzyme | Role in Synthetic Cannabinoid Metabolism | Reference |
| CYP3A4 | Major enzyme in the oxidative metabolism of many synthetic cannabinoids. | |
| CYP2C9 | Implicated in the oxidation of synthetic cannabinoids like JWH-018 and AM-2201. | core.ac.uk |
| CYP1A2 | Involved in the oxidation of synthetic cannabinoids like JWH-018 and AM-2201. | core.ac.uk |
| CYP2C19 | Shows activity in the metabolism of some synthetic cannabinoids. |
It is important to note that the specific CYP450 isoenzymes responsible for the metabolism of AM-694 to this compound have not been definitively identified in dedicated studies. However, based on the metabolism of analogous fluorinated synthetic cannabinoids, it is highly probable that CYP3A4, CYP2C9, and CYP1A2 are involved.
Involvement of Other Biotransformation Enzymes (if applicable)
While the CYP450 system is the primary enzymatic pathway for the oxidative metabolism of AM-694, some research suggests the potential involvement of other biotransformation enzymes. Studies utilizing human liver microsomes (HLM) have indicated that the enzyme responsible for oxidative defluorination may not be exclusively located in the microsomes. researchgate.net This raises the possibility that other enzyme systems, potentially cytosolic or mitochondrial, could contribute to this metabolic step. However, the specific non-CYP450 enzymes involved in the defluorination of AM-694 have not yet been elucidated. Further research is required to fully understand the complete enzymatic profile responsible for the biotransformation of AM-694.
Analytical Methodologies for the Detection and Quantification of Defluoro Hydroxy Am 694
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating the analyte of interest from other compounds present in the sample, which is crucial for accurate identification and quantification. Both liquid and gas chromatography have been employed for the analysis of synthetic cannabinoids and their metabolites. soft-tox.org
Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used technique for the analysis of Defluoro Hydroxy AM-694 and other synthetic cannabinoid metabolites. researchgate.netoup.com This preference is due to its suitability for analyzing polar and thermally labile compounds, which is often the case for drug metabolites.
In a typical LC-based analysis, a C18 or phenyl-hexyl column may be used to achieve chromatographic separation. nih.govchromatographyonline.com The separation is achieved through a gradient elution using a mobile phase consisting of an aqueous component (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as methanol (B129727) or acetonitrile). nih.govresearchgate.net This gradient allows for the effective separation of a wide range of compounds with varying polarities. For instance, a method for analyzing synthetic cannabinoids might start with a higher proportion of the aqueous phase, gradually increasing the organic phase to elute more nonpolar compounds. nih.gov
Table 1: Example of Liquid Chromatography Parameters for Synthetic Cannabinoid Metabolite Analysis
| Parameter | Value |
|---|---|
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water/Methanol (90:10) chromatographyonline.com |
| Mobile Phase B | 0.1% Formic Acid in Methanol chromatographyonline.com |
| Flow Rate | 0.4 - 0.5 mL/min nih.govchromatographyonline.com |
| Gradient | Linear gradient from 60% to 95% Mobile Phase B nih.govchromatographyonline.com |
| Injection Volume | 2 µL nih.gov |
| Column Temperature | 40 °C nih.gov |
Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful technique for the analysis of synthetic cannabinoids and their metabolites. soft-tox.orgprobiologists.com For a compound to be suitable for GC analysis, it must be volatile and thermally stable. In some cases, derivatization may be necessary to increase the volatility of the analytes.
In GC-MS analysis of AM-694 metabolites, a non-polar capillary column, such as one with a methyl/phenyl-functionalized stationary phase, is often used. probiologists.comresearchgate.net The separation is achieved by a temperature program where the oven temperature is gradually increased to facilitate the elution of compounds with different boiling points. probiologists.com The sample is injected into a heated inlet, where it is vaporized and carried onto the column by an inert carrier gas like helium.
Table 2: Example of Gas Chromatography Parameters for Synthetic Cannabinoid Analysis
| Parameter | Value |
|---|---|
| Column | HP 5-MS (e.g., 60 m x 0.25 mm, 0.25 µm) probiologists.com |
| Injector Temperature | 280 °C researchgate.net |
| Carrier Gas | Helium |
| Oven Program | Initial temperature hold, followed by a ramp to a final temperature. |
| Detector | Mass Spectrometer probiologists.com |
Liquid Chromatography (LC) Applications
Mass Spectrometric Identification and Quantification Approaches
Mass spectrometry is the cornerstone of detecting and identifying this compound, providing high sensitivity and structural information. It is almost always used in conjunction with a chromatographic separation technique.
High-resolution mass spectrometry (HRMS) offers significant advantages for the analysis of novel psychoactive substances and their metabolites. acs.orgresearchgate.net HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of an unknown compound. researchgate.netresearchgate.net This is particularly useful in metabolite identification studies where reference standards may not be available. nih.gov
In a full scan acquisition mode, the mass spectrometer scans a wide range of mass-to-charge ratios (m/z) to detect all ions present in the sample at a given time. nih.govnih.gov This untargeted approach is invaluable for screening samples for a wide array of compounds, including unexpected metabolites. spectroscopyonline.com For the analysis of this compound, a full scan would be set to include the expected m/z of the protonated molecule [M+H]⁺. nih.gov Retrospective analysis of the data is also possible, allowing for the search for new compounds in previously acquired data. sciex.com
Information-Dependent Acquisition (IDA), also known as data-dependent acquisition, is a powerful HRMS technique for structural elucidation. researchgate.netnih.gov In an IDA experiment, the instrument performs a full scan to identify precursor ions of interest. When an ion's intensity exceeds a predefined threshold, the instrument automatically switches to a product ion scan (MS/MS) mode. nih.govnih.gov In this mode, the selected precursor ion is fragmented, and the resulting fragment ions are detected.
This provides a fragmentation spectrum that is characteristic of the molecule's structure, aiding in its identification. nih.gov For elucidating the structure of this compound, IDA MS/MS would be used to fragment the precursor ion corresponding to this metabolite. The resulting fragmentation pattern would then be analyzed to confirm the structural modifications, such as the loss of fluorine and the addition of a hydroxyl group, compared to the parent compound AM-694. nih.govnih.gov This technique is instrumental in distinguishing between isomeric metabolites. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| AM-694 |
| JWH-018 |
| JWH-073 |
| JWH-122 |
| AM-2201 |
| XLR-11 |
| AKB48 |
| BB-22 |
| MAM2201 |
| PB-22 |
| UR-144 |
| THCA |
| THCA-D9 |
Full Scan Acquisition Strategies
Tandem Mass Spectrometry (MS/MS) Protocols
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the analysis of synthetic cannabinoid metabolites. nih.gov This technique offers exceptional selectivity and sensitivity by employing two stages of mass analysis. An initial mass analyzer selects the protonated molecule of the target analyte (the precursor ion), which is then fragmented in a collision cell. A second mass analyzer then selects one or more specific fragment ions (product ions) for detection. This process significantly reduces chemical noise and matrix interference, enabling reliable detection at very low concentrations. nih.gov
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive MS/MS scan mode used for the targeted quantification of analytes. labce.commtoz-biolabs.com In an MRM experiment, the mass spectrometer is programmed to detect one or more specific precursor-to-product ion transitions for a given compound. labce.com For this compound, the precursor ion would be its protonated molecule, [M+H]⁺, which has a mass-to-charge ratio (m/z) of approximately 434.3. nih.gov This precursor ion is then fragmented, and specific, stable product ions are monitored. The intensity of these transitions is directly proportional to the concentration of the analyte, allowing for precise quantification. nih.gov
The selection of MRM transitions is crucial for method specificity. Typically, one transition is used for quantification (quantifier) while one or two others serve as qualifiers to confirm the analyte's identity. labce.com The high sensitivity of MRM makes it suitable for detecting the trace levels of metabolites often present in biological fluids. mtoz-biolabs.com
Table 1: Illustrative MRM Parameters for this compound
| Parameter | Value | Description |
| Precursor Ion (Q1) | m/z 434.3 | The mass-to-charge ratio of the protonated this compound molecule. |
| Product Ion 1 (Q3) | m/z 230.0 | (Quantifier) A characteristic fragment ion used for quantification, potentially corresponding to the iodobenzoyl moiety. |
| Product Ion 2 (Q3) | m/z 155.1 | (Qualifier) A secondary fragment ion used for identity confirmation. |
| Collision Energy | Variable | Optimized to maximize the intensity of the specific product ions. |
Note: The product ions and collision energy are illustrative and require empirical determination and validation using a certified reference standard.
Selected Ion Monitoring (SIM) is another mass spectrometry mode that offers increased sensitivity compared to full-scan acquisition. easlab.com In SIM mode, the mass spectrometer is set to monitor only a few specific m/z values corresponding to the ions of interest, rather than scanning the entire mass range. wikipedia.org This allows the detector to focus on the target ions for a longer duration, improving the signal-to-noise ratio. easlab.com
While more sensitive than a full scan, SIM is less specific than MRM because it does not involve a second stage of mass analysis for fragmentation. epa.gov It is therefore primarily used for the qualitative detection or screening of target compounds. For this compound, the primary ion monitored in SIM mode would be its protonated molecular ion. nih.gov
Table 2: Target Ion for SIM Analysis of this compound
| Analyte | Target Ion | Mass-to-Charge Ratio (m/z) |
| This compound | [M+H]⁺ | 434.3 |
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) Applications
Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful high-resolution mass spectrometry (HRMS) technique increasingly used in forensic toxicology. nih.govmdpi.com Unlike nominal mass instruments like triple quadrupoles, QTOF analyzers can measure the m/z of an ion with very high accuracy (typically within 5 parts per million, ppm). nih.gov This precision allows for the determination of an analyte's elemental formula, providing a high degree of confidence in its identification, even without a reference standard. d-nb.info
QTOF-MS is particularly valuable for non-targeted screening, where laboratories aim to identify any drug or metabolite present in a sample, including novel or unexpected compounds. nih.gov The instrument acquires full-scan mass spectra, and the resulting data can be retrospectively analyzed for the presence of specific compounds as new information becomes available. d-nb.info This capability is essential for keeping pace with the constant emergence of new synthetic cannabinoids. nih.gov
Table 3: Example of QTOF-MS Data for Analyte Identification
| Parameter | Finding for this compound | Significance |
| Elemental Formula | C₂₀H₂₁INO₂⁺ | Derived from accurate mass measurement. |
| Calculated Monoisotopic Mass | 434.0612 u | Theoretical mass of the protonated molecule. |
| Measured Accurate Mass | 434.0609 m/z | Mass measured by the QTOF-MS instrument. |
| Mass Error | -0.7 ppm | The small difference between theoretical and measured mass confirms the elemental composition. |
| Isotopic Pattern | Match >95% | The measured isotopic pattern matches the theoretical pattern for the proposed formula, confirming the presence of iodine. |
Advanced Sample Preparation Strategies for Diverse Biological Matrices
The analysis of this compound in biological fluids like urine, blood, or plasma is complicated by the presence of numerous endogenous interfering substances (e.g., proteins, salts, lipids). nih.gov Therefore, an effective sample preparation step is crucial to extract the analyte, remove matrix components, and concentrate the sample prior to instrumental analysis. mdpi.com The two most common techniques for this purpose are solid-phase extraction and liquid-liquid extraction. mdpi.comnih.gov
Solid Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a highly effective and widely used technique for cleaning up complex samples. researchgate.net It utilizes a solid sorbent material packed into a cartridge or well plate to selectively adsorb the analyte of interest from the liquid sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent. bu.edu
For synthetic cannabinoids and their metabolites, reversed-phase (e.g., C18) and mixed-mode cation exchange cartridges are frequently employed. nih.govnih.gov The choice of sorbent depends on the specific chemical properties of the target analyte. For urine samples, a hydrolysis step using the enzyme β-glucuronidase is often performed prior to extraction to cleave glucuronide conjugates, which are common phase II metabolites. nih.govdiva-portal.org
Table 4: Generalized SPE Protocol for this compound in Urine
| Step | Procedure | Purpose |
| 1. Pre-treatment | Incubate urine sample with β-glucuronidase. | To hydrolyze glucuronidated metabolites into their free form for extraction. |
| 2. Conditioning | Pass methanol, followed by a buffer (e.g., phosphate (B84403) buffer), through the SPE cartridge. | To activate the sorbent and ensure proper interaction with the sample. |
| 3. Sample Loading | Apply the pre-treated urine sample to the cartridge. | To adsorb the analyte onto the solid phase. |
| 4. Washing | Pass a weak solvent (e.g., water, dilute acid) through the cartridge. | To remove salts and other polar interferences. |
| 5. Elution | Pass a strong organic solvent (e.g., methanol, ethyl acetate/hexane mixture) through the cartridge. | To desorb the analyte and collect it in a clean tube. |
| 6. Evaporation & Reconstitution | Evaporate the eluate to dryness and reconstitute in the mobile phase. | To concentrate the analyte and ensure compatibility with the LC-MS system. |
Liquid-Liquid Extraction (LLE) Protocols
Liquid-liquid extraction (LLE) is a fundamental sample preparation technique based on the principle of differential solubility. brjac.com.br The analyte is partitioned between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction depends on the analyte's affinity for the organic solvent and proper adjustment of the aqueous phase's pH, which can alter the charge state and solubility of the target compound. nih.gov
LLE is often considered a simpler and less expensive alternative to SPE. brjac.com.br A general screening for AM-694 and its metabolites has been performed using a mixture of ethyl acetate and dichloromethane. nih.govresearchgate.net By performing the extraction under acidic, neutral, and basic conditions, a broad range of compounds with different chemical properties can be isolated.
Table 5: Generalized LLE Protocol for this compound in Blood Plasma
| Step | Procedure | Purpose |
| 1. Protein Precipitation | Add a solvent like acetonitrile (B52724) to the plasma sample. Centrifuge to pellet proteins. | To remove proteins that can interfere with the extraction and analysis. |
| 2. pH Adjustment | Adjust the pH of the supernatant with a buffer. | To optimize the partitioning of the analyte into the organic phase. |
| 3. Extraction | Add an immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously and allow phases to separate. | To transfer the analyte from the aqueous sample to the organic solvent. |
| 4. Collection | Carefully collect the organic layer containing the analyte. | To isolate the analyte from the bulk of the sample matrix. |
| 5. Evaporation & Reconstitution | Evaporate the organic solvent to dryness under a stream of nitrogen and reconstitute in the mobile phase. | To concentrate the analyte and prepare it for injection into the LC-MS. |
Enzymatic Hydrolysis Procedures (e.g., β-Glucuronidase Treatment)
In human metabolism, synthetic cannabinoids and their metabolites are frequently conjugated with glucuronic acid to facilitate their excretion. This process forms glucuronide metabolites that are highly polar and may not be easily detectable by standard chromatographic techniques. researchgate.net Therefore, an enzymatic hydrolysis step using β-glucuronidase is a common and crucial part of the sample preparation workflow for urine analysis. nih.govresearchgate.net This enzymatic treatment cleaves the glucuronide conjugate, reverting the metabolite to its free form, which is more amenable to extraction and chromatographic analysis. researchgate.net
The procedure typically involves incubating the urine sample with a solution containing β-glucuronidase enzyme. nih.gov The efficiency of this hydrolysis can be influenced by several factors, including the source of the enzyme (e.g., E. coli, abalone), the pH of the reaction buffer, incubation temperature, and duration. kurabiotech.comchromatographyonline.com For instance, a common protocol involves mixing the urine sample with a phosphate or acetate buffer to maintain an optimal pH (typically between 6.0 and 7.0), adding the β-glucuronidase enzyme, and incubating the mixture. chromatographyonline.com Incubation temperatures may range from room temperature to around 50°C, with durations from 15 minutes to 16 hours, depending on the enzyme's activity and the specific protocol. kurabiotech.comchromatographyonline.comkurabiotech.com For example, some modern recombinant β-glucuronidase preparations are designed for rapid hydrolysis at room temperature in as little as 15 minutes. kurabiotech.com The goal is to achieve complete or near-complete hydrolysis to ensure accurate quantification of the total metabolite concentration. kurabiotech.com
Table 1: Example Parameters for Enzymatic Hydrolysis of Synthetic Cannabinoid Metabolites
| Parameter | Typical Condition | Source(s) |
| Enzyme | β-Glucuronidase (from various sources like Abalone, E. coli) | nih.govkurabiotech.com |
| Sample Matrix | Urine | nih.govresearchgate.net |
| pH | 4.8 - 6.8 | researchgate.netkurabiotech.com |
| Incubation Temperature | Room Temperature (20°C) to 50°C | kurabiotech.comchromatographyonline.comkurabiotech.com |
| Incubation Time | 15 minutes to 16 hours | kurabiotech.comchromatographyonline.com |
Acidic Hydrolysis Techniques
As an alternative to enzymatic hydrolysis, acidic hydrolysis can be employed to cleave conjugated metabolites. chromatographyonline.com This method involves heating the sample in the presence of a strong acid, such as hydrochloric acid (HCl). chromatographyonline.com Acidic hydrolysis can be a faster and less expensive alternative to enzymatic methods.
However, acidic hydrolysis is often considered a harsher method. chromatographyonline.com The aggressive conditions can potentially lead to the degradation of the target analyte or the formation of analytical artifacts, which may compromise the accuracy and specificity of the analysis. For this reason, enzymatic hydrolysis is often preferred in modern toxicological screening, particularly for complex compounds like benzodiazepines and synthetic cannabinoids, as it provides milder reaction conditions and can lead to lower detection limits. chromatographyonline.comunodc.org A typical acidic hydrolysis protocol might involve adding a volume of concentrated HCl to the urine sample and heating it in a microwave or a heating block for a short period. chromatographyonline.com Following hydrolysis, the sample's pH must be adjusted before proceeding with extraction.
Method Development and Validation for this compound
The development and validation of an analytical method for this compound are essential to ensure its suitability for its intended purpose. nih.govscielo.org.za This process involves a series of experiments to evaluate the method's performance characteristics. While specific validation data for this compound is not widely published, the parameters are well-established in the field of forensic toxicology for analogous synthetic cannabinoid metabolites, typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). actamedica.orgmdpi.com
Determination of Linearity and Dynamic Range
Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This range is known as the dynamic or linear range. To determine this, a series of calibration standards of known concentrations are prepared and analyzed. actamedica.org The response of the instrument is then plotted against the concentration, and a calibration curve is generated. For LC-MS/MS methods used in forensic toxicology, a linear regression model is typically applied, and the coefficient of determination (R²) is calculated. An R² value greater than 0.99 is generally considered evidence of good linearity. actamedica.org The dynamic range for synthetic cannabinoid metabolites in urine is often established from a low concentration, such as 0.05 or 0.1 ng/mL, up to 10 to 50 ng/mL. nih.govoup.com
Evaluation of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, but not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of precision and accuracy. actamedica.org The LOQ is often the lowest point on the calibration curve. For synthetic cannabinoid metabolites, LOQs are frequently in the range of 0.05 to 1.0 ng/mL in urine samples, providing the high sensitivity needed for detecting these compounds. nih.govmdpi.com The LOD is, by definition, lower than the LOQ and might fall in the range of 0.01 to 0.5 ng/mL. nih.govoup.com
Assessment of Selectivity and Specificity
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other, potentially interfering, components in the sample matrix. oup.com This is typically assessed by analyzing multiple blank matrix samples (e.g., drug-free urine) from different sources to check for any interfering peaks at the retention time of the target analyte and its internal standard. oup.com Specificity is further enhanced in LC-MS/MS by monitoring multiple, characteristic mass transitions for each analyte, which provides a high degree of confidence in the identification.
Measurement of Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision describes the closeness of repeated measurements to each other. Both are typically evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the linear range. actamedica.org
Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). It is assessed through intra-day precision (replicate analyses on the same day) and inter-day precision (analyses on different days). For bioanalytical methods, a CV of less than 15% is generally considered acceptable. actamedica.org
Accuracy is expressed as the percent deviation (or bias) of the mean measured concentration from the nominal concentration. An acceptable bias is typically within ±15% of the nominal value. actamedica.org
Table 2: Representative Method Validation Parameters for Synthetic Cannabinoid Metabolite Analysis by LC-MS/MS
| Validation Parameter | Typical Acceptance Criteria/Range | Source(s) |
| Linearity (R²) | > 0.99 | actamedica.org |
| Linear Range | 0.1 - 50 ng/mL | nih.govoup.com |
| LOD | 0.01 - 0.5 ng/mL | nih.govoup.com |
| LOQ | 0.05 - 1.0 ng/mL | nih.govmdpi.com |
| Accuracy (Bias) | Within ±15% | actamedica.org |
| Precision (CV%) | < 15% | actamedica.org |
Investigation of Analytical Recovery and Matrix Effects
The accurate quantification of this compound, a key metabolite of the synthetic cannabinoid AM-694, in biological matrices is critical for forensic and clinical toxicology. However, the development of robust analytical methods is often challenged by issues of analytical recovery and matrix effects. These phenomena can significantly impact the precision, accuracy, and sensitivity of the quantification.
This compound is produced through the oxidative defluorination of its parent compound, AM-694. kcl.ac.uk The analytical methodologies for its detection often involve the simultaneous analysis of multiple synthetic cannabinoids and their metabolites. Research into these broad-spectrum methods provides insight into the general challenges faced during analysis.
Efficient extraction and sample preparation are crucial for optimizing recovery and minimizing matrix interference. vulcanchem.com Common techniques include liquid-liquid extraction (LLE) with solvents like ethyl acetate and dichloromethane, and solid-phase extraction (SPE). researchgate.net For conjugated metabolites, a hydrolysis step, often using β-glucuronidase, is typically required before extraction. researchgate.net
Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, can lead to either ion suppression or enhancement, thus affecting the accuracy of results. Studies on panels of synthetic cannabinoids have demonstrated a wide range of matrix effects and recovery rates, which are influenced by the specific analyte, the biological matrix (e.g., urine, blood), and the chosen extraction and chromatographic methods. nih.govoup.com
For instance, a validation study for 22 synthetic cannabinoids and their metabolites in urine using SPE and UPLC-MS/MS reported analytical recoveries ranging from 44% to 102%, with an average of 74%. The same study observed matrix effects from -49% (ion suppression) to +32% (ion enhancement). Another comprehensive method for 32 synthetic cannabinoid metabolites in urine reported recoveries between 48% and 104%. oup.com A study that included the parent compound AM-694 among 20 synthetic cannabinoids and 21 metabolites found extraction efficiencies of 44-110% and matrix effects ranging from -73% to 52% in urine samples. nih.govebi.ac.uk
While specific quantitative data for the recovery and matrix effect of this compound is not extensively detailed in individual studies, the findings from broader synthetic cannabinoid panels highlight the necessity of thorough method validation. The use of isotopically labeled internal standards is a common strategy to compensate for both analyte loss during sample preparation and variability due to matrix effects. oup.com
Table 1: Summary of Analytical Recovery and Matrix Effect in Synthetic Cannabinoid Analysis from Urine
| Analytical Method | Number of Analytes | Recovery / Extraction Efficiency (%) | Matrix Effect (%) | Source(s) |
|---|---|---|---|---|
| UPLC-MS/MS | 22 synthetic cannabinoids and metabolites | 44 - 102 | -49 to +32 | |
| LC-MS/MS | 32 synthetic cannabinoid metabolites | 48 - 104 | Ion suppression up to 76% for an AM-694 metabolite | oup.com |
| LC-MS/MS | 20 synthetic cannabinoids and 21 metabolites | 44 - 110 | -73 to +52 | nih.govebi.ac.uk |
| Supported Liquid Extraction (SLE) & LC-MS/MS | JWH series parents and metabolites | 70 - 98 | Data not specified | chromatographyonline.com |
Applications as an Analytical Reference Standard
This compound serves as a crucial analytical reference standard in the fields of forensic chemistry, clinical toxicology, and pharmaceutical research. vulcanchem.comaquigenbio.com Its availability as a high-quality, well-characterized material is essential for the development, validation, and quality control of analytical methods designed to detect synthetic cannabinoids and their metabolites. aquigenbio.com
The primary applications of this compound as a reference standard include:
Method Development and Validation: It is used to develop and validate analytical procedures, such as those employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). vulcanchem.comaquigenbio.com This includes establishing method parameters like linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision.
Quality Control (QC): In routine toxicological screening, this compound is used as a quality control material to ensure the reliability and accuracy of analytical results. aquigenbio.com
Forensic and Clinical Toxicology: As a metabolite of AM-694, its detection in biological samples provides evidence of the consumption of the parent compound. researchgate.netunifi.it The use of a certified reference standard allows for the unambiguous identification and accurate quantification of this metabolite in complex matrices like urine and blood. researchgate.net
Pharmacological and Metabolic Research: The compound is utilized in research to investigate the metabolic pathways of synthetic cannabinoids. kcl.ac.ukvulcanchem.com By using the reference standard, researchers can confirm the identity of metabolites formed in in vitro and in vivo studies.
Regulatory Compliance: High-quality reference standards are necessary for applications submitted to regulatory bodies, such as in Abbreviated New Drug Applications (ANDA), to ensure the identity and purity of substances. aquigenbio.comsynzeal.com
Suppliers provide this compound with comprehensive characterization data to ensure its suitability for these demanding applications. aquigenbio.com It is typically designated for research and forensic use only. kmpharma.in
Structure Activity Relationship Sar Studies Involving Defluoro Hydroxy Am 694
Influence of Defluorination and Hydroxylation on Receptor Interactions
The transformation from AM-694 to Defluoro Hydroxy AM-694 involves two significant chemical changes: the substitution of a terminal fluorine atom on the N-pentyl chain with a hydroxyl group. These modifications have profound implications for the molecule's physicochemical properties and its subsequent interaction with cannabinoid receptors (CB1 and CB2).
The replacement of the highly electronegative fluorine atom with a hydroxyl (-OH) group significantly increases the polarity of the N-alkyl side chain. vulcanchem.com This change enhances the molecule's capacity for hydrogen bonding, a key interaction in ligand-receptor binding. While the parent compound, AM-694, is a potent CB1 receptor agonist, the introduction of the hydroxyl group in this compound is likely to modify its binding affinity and efficacy at these receptors. vulcanchem.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming new interactions within the receptor's binding pocket that are not possible for the fluorinated analogue. This alteration is a critical area of investigation for understanding the molecular determinants of cannabinoid receptor activation. vulcanchem.com
Comparative Analysis of this compound with Fluorinated and Non-Fluorinated Analogues
A comparative analysis of this compound with its direct fluorinated and non-fluorinated analogues reveals the distinct roles these functional groups play in receptor affinity. The primary analogues for comparison are AM-694 (fluorinated) and AM-679 (non-fluorinated).
AM-694 is the N-(5-fluoropentyl) analogue and is recognized as a powerful and selective agonist for the CB1 receptor. wikipedia.org It exhibits a very high binding affinity, with a reported Kᵢ value of 0.08 nM for the CB1 receptor and 1.44 nM for the CB2 receptor. wikipedia.orgwikipedia.org
AM-679 is the corresponding non-fluorinated N-pentyl analogue. It acts as a moderately potent agonist at both cannabinoid receptors, with a Kᵢ of 13.5 nM at CB1 and 49.5 nM at CB2. wikipedia.org AM-679 served as a foundational structure for the development of more potent derivatives like AM-694. wikipedia.org
This compound is the N-(5-hydroxypentyl) metabolite of AM-694. soft-tox.org While its formation through the metabolism of AM-694 is documented, specific binding affinity (Kᵢ) or functional activity (EC₅₀) values for this compound are not widely reported in scientific literature. Its biological actions are currently described as unknown. vulcanchem.com However, based on the known metabolism of similar compounds, it is an expected urinary metabolite. vulcanchem.com
The data clearly indicates that the addition of a terminal fluorine to the N-pentyl chain (comparing AM-679 to AM-694) dramatically increases binding affinity at the CB1 receptor by over 160-fold. This aligns with broader findings that fluorination at this position often enhances potency in synthetic cannabinoids.
Interactive Data Table: Receptor Binding Affinities of AM-694 and Analogues
| Compound Name | N-Alkyl Chain Substituent | CB1 Kᵢ (nM) | CB2 Kᵢ (nM) |
| AM-694 | 5-fluoropentyl | 0.08 wikipedia.orgwikipedia.org | 1.44 wikipedia.orgwikipedia.org |
| AM-679 | pentyl | 13.5 wikipedia.org | 49.5 wikipedia.org |
| This compound | 5-hydroxypentyl | Data Not Available | Data Not Available |
Theoretical Predictions of Structural Impact on Pharmacological and Metabolic Profiles
The structural characteristics of this compound heavily influence its predicted pharmacological and metabolic fate. From a pharmacological standpoint, the presence of the hydroxyl group is anticipated to alter its binding mode within the CB1/CB2 receptors compared to AM-694, as discussed above.
Metabolically, the identity of this compound as a primary metabolite of AM-694 is well-established. wikipedia.orgsoft-tox.orgresearchgate.net Studies on the biotransformation of fluorinated synthetic cannabinoids confirm that oxidative defluorination is a significant metabolic pathway. researchgate.net This process involves the enzymatic replacement of the fluorine atom with a hydroxyl group, leading directly to the formation of compounds like this compound. soft-tox.org
Therefore, the predicted metabolic profile of this compound is that of a Phase I metabolite. The introduction of the hydroxyl group creates a new site for Phase II metabolism, specifically glucuronidation. This process, where glucuronic acid is attached to the hydroxyl group, would increase the water solubility of the compound, facilitating its excretion from the body. Analysis of human urine samples after AM-694 administration has identified metabolites formed by hydrolytic defluorination, confirming this predicted pathway. soft-tox.org
Future Research Directions for Defluoro Hydroxy Am 694
Elucidation of Unidentified Minor Metabolites
The primary metabolic pathway leading to Defluoro Hydroxy AM-694 from its parent compound, AM-694, is oxidative defluorination. researchgate.netresearchgate.net While this is a major transformation, the subsequent metabolic fate of this compound is not fully characterized. Human liver microsome (HLM) studies on parent synthetic cannabinoids have revealed that after initial hydroxylation, further oxidation often occurs. nih.gov
Future research should focus on identifying the minor metabolites that may be formed from this compound. It is plausible that this compound undergoes further phase I metabolism. Based on the metabolism of structurally similar synthetic cannabinoids, potential subsequent pathways could include:
Secondary Hydroxylation: Addition of a second hydroxyl group to form dihydroxy-metabolites.
Oxidation to Ketones: Oxidation of the existing hydroxyl group to a ketone.
Carboxylation: Further oxidation of the terminal pentyl chain to form a carboxylic acid metabolite. nih.gov
In-depth analysis using high-resolution mass spectrometry on samples from in vitro HLM incubations or in vivo studies could reveal these downstream products. Identifying these minor metabolites is essential for developing comprehensive analytical methods and understanding the complete clearance pathway of the parent compound.
Advanced Enzymatic Studies on Biotransformation Pathways
The biotransformation of synthetic cannabinoids is predominantly mediated by the cytochrome P450 (CYP) enzyme system in the liver. The oxidative defluorination of AM-694 to this compound is understood to be a phase I metabolic reaction. researchgate.net However, the specific CYP isozymes responsible for this transformation, and for any subsequent metabolism of this compound, have not been definitively identified.
Advanced enzymatic studies are required to pinpoint these specific enzymes. Such research would likely involve:
Recombinant CYP Isozyme Screening: Incubating this compound with a panel of individual, recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2C19, etc.) to determine which ones are capable of metabolizing the compound and at what rate.
Enzyme Inhibition Studies: Using known chemical inhibitors of specific CYP enzymes in HLM incubations to see which inhibitors prevent the metabolism of this compound.
Computational Modeling: Employing in silico tools, such as MetaSite, to predict the most likely sites of metabolism on the this compound structure and the CYP enzymes most likely to interact with it.
Beyond CYPs, the potential involvement of other enzyme classes, such as flavin-containing monooxygenases (FMOs) or alcohol and aldehyde dehydrogenases in further oxidizing the hydroxypentyl group, should be investigated. While research into enzymatic defluorination by microbial enzymes like laccases and dehalogenases is ongoing for environmental pollutants, understanding the specific human enzymes involved in xenobiotic metabolism is paramount. au.dknih.gov
Table 1: Potential Enzymes in the Biotransformation of this compound
| Enzyme Class | Potential Role | Research Approach |
| Cytochrome P450 (CYP) | Primary oxidative metabolism (e.g., further hydroxylation) | Screening with recombinant CYP isozymes, chemical inhibition assays. |
| Alcohol Dehydrogenase (ADH) | Oxidation of the hydroxypentyl group to an aldehyde. | In vitro assays with purified ADH. |
| Aldehyde Dehydrogenase (ALDH) | Oxidation of an aldehyde intermediate to a carboxylic acid. | In vitro assays with purified ALDH. |
Development of Novel Analytical Assays for Enhanced Specificity and Sensitivity
The detection of this compound is critical for forensic toxicology to confirm the intake of its parent compound, AM-694. researchgate.net Current methods primarily rely on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net While effective, future research could focus on creating novel assays with improved performance.
Key areas for development include:
Enhanced Specificity: A significant analytical challenge is that the defluorinated hydroxylated metabolite of a fluorinated parent drug can be identical to the hydroxylated metabolite of its non-fluorinated analog. oup.com Assays must be able to distinguish the intake of AM-694 from other similar compounds. This can be achieved by targeting multiple, unique metabolites of the parent compound in a single analysis.
Improved Sensitivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ) is crucial for detecting use after a longer period has passed or when intake was minimal. This can involve optimizing sample preparation techniques, such as solid-phase extraction (SPE), and utilizing the high sensitivity of next-generation mass spectrometers. researchgate.netvulcanchem.com
High-Resolution Mass Spectrometry (HRMS): While already used in metabolite identification, the routine application of HRMS (e.g., Q-TOF or Orbitrap) in screening assays would improve confidence in identification by providing high mass accuracy, reducing ambiguity. researchgate.netkcl.ac.uk
Novel Immunoassays: The development of specific antibodies that can recognize this compound could lead to rapid, high-throughput screening immunoassays. This would require the synthesis of the metabolite as an analytical standard and its use as a hapten to generate the required antibodies.
Table 2: Comparison of Analytical Techniques for Metabolite Detection
| Technique | Principle | Advantages | Future Direction |
| GC-MS | Separation by gas chromatography, detection by mass spectrometry. | Well-established, good for volatile compounds. | Derivatization methods to improve volatility and sensitivity. |
| LC-MS/MS | Separation by liquid chromatography, detection by tandem mass spectrometry. | High sensitivity and specificity, suitable for non-volatile compounds. | Lower detection limits, multiplexing to detect more metabolites. |
| LC-HRMS | LC separation with detection by high-resolution mass spectrometry. | High mass accuracy for confident identification of unknown metabolites. | Wider adoption in routine screening; building spectral libraries. |
| Immunoassay | Antibody-based detection. | Rapid, high-throughput, suitable for initial screening. | Development of highly specific monoclonal antibodies for this compound. |
Exploration of its Interaction with Novel Biological Targets (beyond known cannabinoid receptors)
The parent compound, AM-694, is known to be a potent agonist at the canonical cannabinoid receptors, CB1 and CB2. vulcanchem.com However, the biological activity of its metabolite, this compound, is largely described as unknown. vulcanchem.com It is a scientific imperative to determine whether this metabolite retains activity at CB1/CB2 receptors or if it interacts with other biological targets, a phenomenon known as off-target activity or polypharmacology.
Some research suggests that the effects of synthetic cannabinoids are not exclusively due to CB1/CB2 agonism, indicating that interactions with other systems may contribute to their complex toxicological profiles. researchgate.net Future studies should therefore investigate the binding and functional activity of this compound at a wide array of potential targets, including:
Other G-protein coupled receptors (GPCRs).
Ion channels (e.g., TRP channels).
Nuclear receptors.
Enzymes involved in major signaling pathways.
Q & A
What analytical techniques are effective for identifying Defluoro Hydroxy AM-694 and its metabolites in biological samples?
Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary method for detecting this compound and its metabolites (e.g., AM-694 M2 and M3) in urine, serum, or plant materials. This technique allows for high sensitivity and specificity, particularly when targeting defluorinization and hydroxylation products . Quantitative nuclear magnetic resonance (qNMR) using ¹⁹F and ¹H signals can resolve structural ambiguities, such as distinguishing fluorinated parent compounds from their defluorinated metabolites .
How does this compound interact with cannabinoid receptors compared to other synthetic cannabinoids?
Basic Research Question
this compound is a potent CB1 receptor agonist, with selectivity demonstrated through competitive binding assays using tritiated CP-55,940 as a radioligand. Its binding affinity (Ki) and efficacy (EC₅₀) can be compared to analogs like JWH-018 or AM-2201 using transfected HEK-293 cells expressing human CB1 receptors . Unlike some synthetic cannabinoids, its defluorinated metabolites may exhibit reduced receptor affinity, necessitating metabolite-specific pharmacological profiling .
What are the major metabolic pathways of this compound, and how can researchers differentiate between its phase I and II metabolites?
Advanced Research Question
Phase I metabolism involves defluorinization (loss of fluorine) and hydroxylation, producing metabolites like AM-694 M2 and M3. Phase II metabolism includes glucuronidation, detectable via enzymatic hydrolysis with β-glucuronidase followed by LC-MS/MS analysis . Untargeted metabolomics using high-resolution mass spectrometry (HRMS) can differentiate phase I/II metabolites by identifying mass shifts (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation) .
What in vitro models are suitable for assessing the cytotoxic effects of this compound metabolites?
Advanced Research Question
Human hepatocyte cell lines (e.g., HepG2) are used to evaluate metabolite-induced cytotoxicity via assays measuring apoptosis (Annexin V/PI staining), oxidative stress (ROS detection), and mitochondrial dysfunction (JC-1 staining). Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) can clarify the role of bioactivation in toxicity .
How can quantitative NMR (qNMR) be utilized to resolve structural ambiguities in fluorinated synthetic cannabinoids like this compound?
Advanced Research Question
¹⁹F qNMR is critical for quantifying fluorinated compounds and distinguishing them from defluorinated analogs. For example, the absence of a ¹⁹F signal in AM-694 M2 confirms defluorinization, while ¹H NMR can identify hydroxylation sites via chemical shift changes in aromatic protons . Internal standards like 2-chloro-4-fluorobenzoic acid improve quantification accuracy .
What computational methods are employed to predict the binding affinity of this compound derivatives to CB1 receptors?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model interactions between this compound derivatives and CB1 receptor binding pockets. Key residues like Ser383 and Lys192 are analyzed for hydrogen bonding and hydrophobic interactions. Free energy perturbation (FEP) calculations predict binding affinity changes caused by structural modifications (e.g., hydroxylation) .
What are the current challenges in detecting this compound in complex matrices like plant materials or biological fluids?
Basic Research Question
Matrix effects (e.g., ion suppression in LC-MS/MS) and cross-reactivity with structurally similar compounds (e.g., AM-2201) complicate detection. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/SCX) improves selectivity. Immunoassays are limited by antibody specificity, necessitating confirmatory analysis via HRMS .
How do structural modifications such as defluorinization impact the pharmacokinetic profile of this compound?
Advanced Research Question
Defluorinization increases hydrophilicity, altering absorption and distribution. Pharmacokinetic (PK) studies in rodent models show reduced blood-brain barrier penetration for metabolites like AM-694 M2. Elimination half-life (t₁/₂) differences are quantified via LC-MS/MS plasma concentration-time profiles. Physiologically based pharmacokinetic (PBPK) modeling predicts tissue-specific metabolite accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
